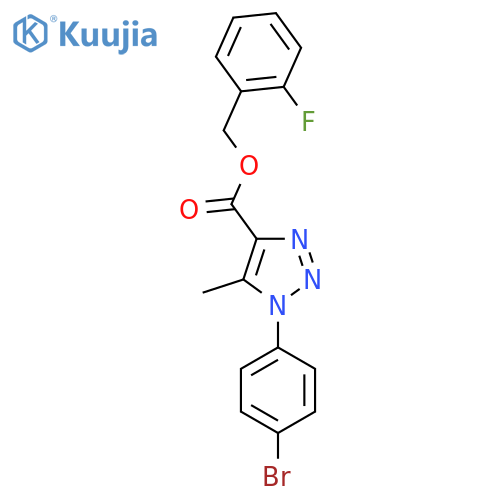Cas no 946302-27-8 ((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

946302-27-8 structure
商品名:(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- (2-Fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
- AKOS004950377
- 946302-27-8
- F3222-3176
- (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
- InChIKey: FJNVLSGKMYNHHY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)N1C(C)=C(C(=O)OCC2C=CC=CC=2F)N=N1
計算された属性
- せいみつぶんしりょう: 389.01752g/mol
- どういたいしつりょう: 389.01752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 502.2±60.0 °C(Predicted)
- 酸性度係数(pKa): -3.98±0.70(Predicted)
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-3176-1mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-2μmol |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-30mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-3mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-4mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-2mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-15mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-20mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-25mg |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
| Life Chemicals | F3222-3176-10μmol |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
946302-27-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
946302-27-8 ((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
